

2,2-Dimethyloxirane spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 2,2-Dimethyloxirane

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An In-depth Technical Guide to the Spectroscopic Analysis of 2,2-Dimethyloxirane

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of molecules is paramount. **2,2-Dimethyloxirane**, a simple yet important epoxide, serves as a valuable model for understanding the spectroscopic signatures of this functional group. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,2-dimethyloxirane**, complete with detailed experimental protocols and a logical workflow for its structural elucidation.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **2,2-dimethyloxirane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **2,2-dimethyloxirane**, both ^1H and ^{13}C NMR provide distinct and informative spectra.

^1H NMR Spectroscopy Data

The ^1H NMR spectrum of **2,2-dimethyloxirane** is characterized by two signals corresponding to the two distinct proton environments.

Signal	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1	~2.5 - 2.7	Singlet	2H	-CH ₂ - (oxirane ring)
2	~1.3	Singlet	6H	-C(CH ₃) ₂

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum of **2,2-dimethyloxirane** shows three signals, corresponding to the three unique carbon environments in the molecule. Carbons that are part of the epoxide ring typically appear in the 40-60 ppm region[1].

Signal	Chemical Shift (δ) ppm	Assignment
1	~57.5	-C(CH ₃) ₂ (quaternary carbon of oxirane ring)
2	~51.5	-CH ₂ - (oxirane ring)
3	~22.0	-C(CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,2-dimethyloxirane** will be dominated by absorptions corresponding to C-H and C-O bond vibrations. Ethers and epoxides typically show a characteristic C-O single-bond stretching absorption in the range of 1050 to 1150 cm⁻¹[1].

Frequency Range (cm ⁻¹)	Intensity	Vibration
2950 - 3000	Strong	C-H stretch (sp ³ hybridized)
~1250	Strong	C-O stretch (asymmetric)
~850	Moderate	C-O stretch (symmetric, ring breathing)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2,2-dimethyloxirane** will show the molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Possible Fragment
72	Moderate	$[C_4H_8O]^+$ (Molecular Ion)
57	High	$[C_4H_9]^+$ (tert-Butyl cation)
43	High	$[C_3H_7]^+$ (Isopropyl cation)
42	Moderate	$[C_3H_6]^+$ (Propene radical cation)
29	Moderate	$[C_2H_5]^+$ (Ethyl cation)

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for **2,2-dimethyloxirane**.

NMR Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **2,2-dimethyloxirane** in about 0.7 mL of a deuterated solvent, such as chloroform-d ($CDCl_3$), in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **1H NMR Acquisition:** Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans[2].

- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) may be necessary[2].
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) [2].

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a liquid sample like **2,2-dimethyloxirane**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

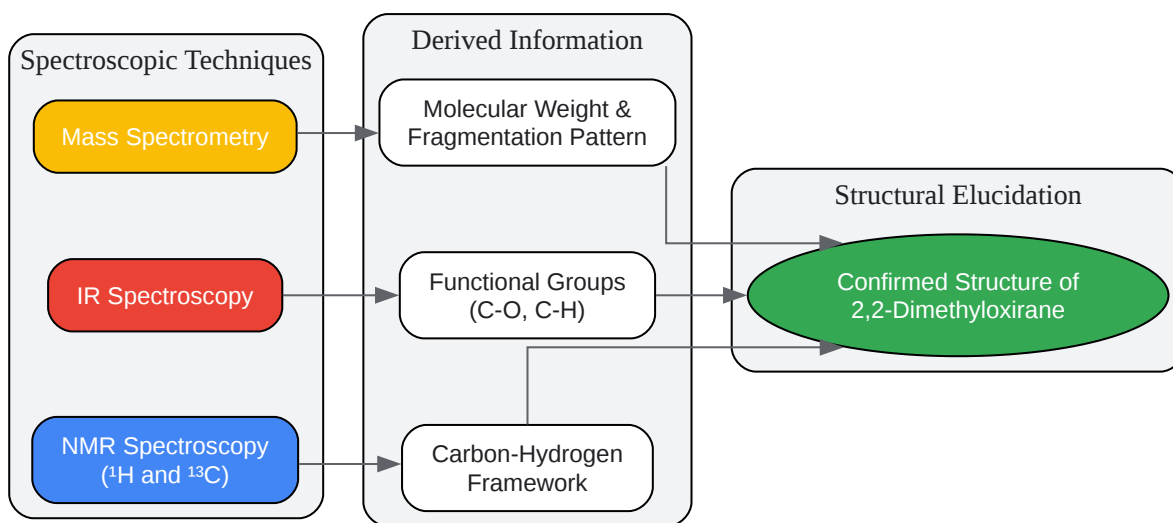
Methodology:

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, which can be done via direct injection or through a gas chromatography (GC) inlet[2].
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight detector[2].
- Detection: Measure the abundance of each ion.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which can provide valuable structural information[2].

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2,2-dimethyloxirane**, showing how data from different techniques are integrated to confirm the molecular structure.



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Caption: Workflow for the structural elucidation of **2,2-dimethyloxirane**.

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References

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